
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid under acidic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction using a suitable hexyl halide.
Attachment of the Pyrrole Ring: The pyrrole ring is attached through a condensation reaction between the hexyl chain and pyrrole under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction could produce reduced acridine compounds.
科学的研究の応用
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one involves its interaction with biological macromolecules. In medicinal chemistry, it is known to intercalate with DNA, disrupting the replication process and leading to cell death. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Pyrrole-2-carboxaldehyde: A pyrrole derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
10-(6-(1H-Pyrrol-1-yl)hexyl)acridin-9(10H)-one is unique due to its dual functionality, combining the properties of both acridine and pyrrole
特性
分子式 |
C23H24N2O |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
10-(6-pyrrol-1-ylhexyl)acridin-9-one |
InChI |
InChI=1S/C23H24N2O/c26-23-19-11-3-5-13-21(19)25(22-14-6-4-12-20(22)23)18-8-2-1-7-15-24-16-9-10-17-24/h3-6,9-14,16-17H,1-2,7-8,15,18H2 |
InChIキー |
VJMDPZACBNBYQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCN4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


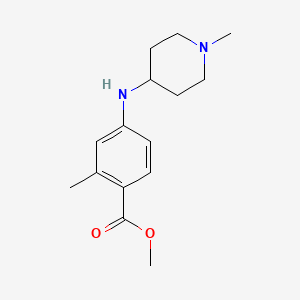
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
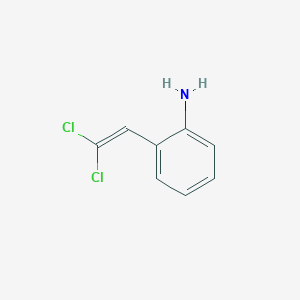
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
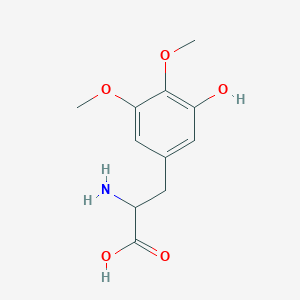
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
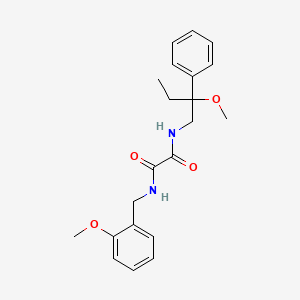
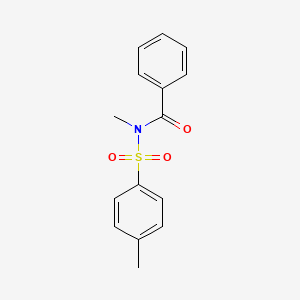


![N-cyclohexyl-2-({5-[(4-methoxyphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14118627.png)
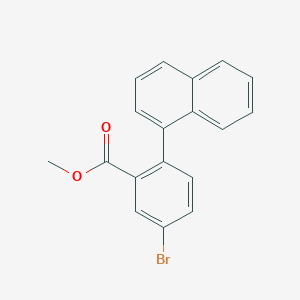
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B14118642.png)
